molecular formula C26H29NO B001202 Tamoxifen CAS No. 10540-29-1

Tamoxifen

Cat. No. B001202
CAS RN: 10540-29-1
M. Wt: 371.5 g/mol
InChI Key: NKANXQFJJICGDU-QPLCGJKRSA-N
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Description

Tamoxifen is a selective estrogen receptor modulator (SERM) widely recognized for its role in the treatment of breast cancer. Beyond its clinical applications, it has been the subject of extensive scientific research, exploring its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Tamoxifen synthesis involves complex chemical processes. The synthesis of cis- and trans-tamoxifen highlights the transformation of diphenylacetylene through carboalumination as a pivotal step. This process allows for the conversion to antiestrogenic trans-tamoxifen by facilitating cis-trans isomerization, demonstrating the intricate steps involved in tamoxifen's chemical synthesis (Al-Hassan, 1987). Further developments in synthesis methods have been reviewed, emphasizing improvements in yield and the synthesis route for antihormones like tamoxifen, showcasing the evolution of synthesis techniques over time (Hu Wei-xiao, 2005).

Molecular Structure Analysis

Tamoxifen's molecular structure plays a crucial role in its activity. Studies focusing on its structure elucidate the importance of its ethyl side chain and the presence of a phenyl group, which are critical for its binding and efficacy. The synthesis of novel tamoxifen derivatives explores modifications to enhance its antagonistic properties, showcasing the ongoing research to understand and improve tamoxifen's molecular framework (Rey et al., 2012).

Chemical Reactions and Properties

Tamoxifen undergoes various chemical reactions, influencing its therapeutic and side effects. For instance, its induction of oxidative stress and mitochondrial apoptosis through mitochondrial nitric oxide synthase activation illustrates the complex interactions tamoxifen has within cellular environments, affecting its pharmacological profile (Nazarewicz et al., 2007).

Physical Properties Analysis

The physical properties of tamoxifen, such as its crystalline structure and solubility, are crucial for its formulation and efficacy. Research into the synthesis of (Z)-4-hydroxytamoxifen, a potent estrogen receptor modulator, underscores the importance of physical properties in drug development and therapeutic application (Yu & Forman, 2003).

Chemical Properties Analysis

Tamoxifen's chemical properties, including its reactivity and stability, are essential for its biological activity. The study of its potential carcinogenic metabolite, 3,4-dihydroxytamoxifen-o-quinone, highlights the significance of understanding tamoxifen's chemical behavior and its implications for safety and efficacy (Zhang et al., 2000).

Scientific research applications

  • Antineoplastic Properties: Tamoxifen inhibits the expression of the insulin-like growth factor I (IGF-I) gene, contributing to its antineoplastic properties. This is significant in inhibiting metastasis in both animal models and clinical settings (Huynh et al., 1993).

  • Breast Cancer Treatment and Prevention: It is considered the gold standard for treating and preventing breast cancer. V. Craig Jordan's laboratory research on Tamoxifen has been pivotal in saving millions of lives worldwide (Poirot, 2011).

  • Mechanism of Action in Breast Cancer: Its clinical efficacy in breast cancer treatment is attributed to inducing growth arrest and apoptosis in breast cancer cells (Mandlekar & Kong, 2001).

  • Hormone-Receptor Targeting: Tamoxifen targets the breast tumor estrogen receptor (ER), with extended durations of adjuvant therapy significantly enhancing patient survival and reducing mortality from breast cancer (Jordan et al., 2011).

  • Prevention in High-Risk Premenopausal Women: It is utilized in the treatment strategy for estrogen receptor-positive breast cancer and for prevention in high-risk premenopausal women (Oseni et al., 2008).

  • Development of New Therapeutic Agents: The success of Tamoxifen in preserving bone density, lowering cholesterol, and preventing contralateral breast cancer has led to the development of new agents for various applications (O'Regan et al., 1998).

  • Adverse Effects: Tamoxifen blocks chloride channels, potentially causing cataract formation (Zhang et al., 1994).

  • Association with Endometrial Cancer: Its use in breast cancer treatment has been associated with an increased incidence of endometrial cancer (Wu et al., 2005).

  • Effectiveness against Leishmania: Tamoxifen effectively kills several Leishmania species and modulates the host cell intravacuolar pH (Miguel et al., 2007).

  • Reducing Contralateral Breast Cancer Risk: Long-term adjuvant therapy with Tamoxifen reduces the risk of contralateral breast cancer (Abderrahman & Jordan, 2017).

  • Treatment Resistance: Despite its efficacy, most patients eventually develop resistance to Tamoxifen in breast cancer treatment (Fuqua, 1999).

  • Application in Pharmacogenetics: The role of genetic factors, such as CYP2D6 genotype, in predicting the efficacy and toxicity of Tamoxifen, is a key area in pharmacogenetics (Hoskins et al., 2009).

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54965-24-1 (citrate)
Record name Tamoxifen [INN:BAN]
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DSSTOX Substance ID

DTXSID1034187
Record name Tamoxifen
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Molecular Weight

371.5 g/mol
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Physical Description

Solid
Record name Tamoxifen
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Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells. Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin. The increase in sex hormon binding globulin limits the amount of freely available estradiol. These changes reduce levels of factors that stimulate tumor growth. Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells. This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis. Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β., Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model., Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen., Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens.
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Product Name

Tamoxifen

Color/Form

Crystals from petroleum ether.

CAS RN

10540-29-1
Record name Tamoxifen
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Melting Point

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C
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Record name Tamoxifen
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
675,000
Citations
VC Jordan - Nature reviews Drug discovery, 2003 - nature.com
… 25 years, tamoxifen has been the … tamoxifen as an essential drug for the treatment of breast cancer. It is estimated that more than 400,000 women are alive today as a result of tamoxifen …
Number of citations: 416 www.nature.com
A Ring, M Dowsett - Endocrine-related cancer, 2004 - erc.bioscientifica.com
… tamoxifen in the adjuvant and metastatic settings, resistance is an important clinical problem. The target of tamoxifen … to explain how resistance to tamoxifen develops. Such mechanisms …
Number of citations: 774 erc.bioscientifica.com
CK Osborne - New England Journal of Medicine, 1998 - Mass Medical Soc
… Tamoxifen is absorbed readily after oral administration. The serum half-lives of tamoxifen and … In long-term treatment, the steady-state concentrations of tamoxifen and its metabolites in …
Number of citations: 682 www.nejm.org
RB Riggins, RS Schrecengost, MS Guerrero… - Cancer letters, 2007 - Elsevier
Therapies that target the synthesis of estrogen or the function of estrogen receptor(s) have been developed to treat breast cancer. While these approaches have proven to be beneficial …
Number of citations: 336 www.sciencedirect.com
M Clemons, S Danson, A Howell - Cancer treatment reviews, 2002 - Elsevier
… Over 30 years later, tamoxifen has been … , tamoxifen is the benchmark against which newer endocrine therapies continue to be measured. This paper will review the history of tamoxifen …
Number of citations: 298 www.sciencedirect.com
Early Breast Cancer Trialists' Collaborative Group - The Lancet, 1998 - Elsevier
… , the analyses of adjuvant tamoxifen versus no adjuvant tamoxifen involved 11 095 first … evidence from trials of about 5 years of tamoxifen, which has increased from 1038 deaths among …
Number of citations: 929 www.sciencedirect.com
CK Osborne, SAW Fuqua - Breast cancer research and treatment, 1994 - Springer
… appear to be stimulated by tamoxifen just as they are by … tamoxifen uptake and somewhat altered tamoxifen metabolism in resistant tumors, but neither appears to explain tamoxifen …
Number of citations: 168 link.springer.com
INH White - Carcinogenesis, 1999 - academic.oup.com
… in the uterine endometrium from tamoxifen-treated women. … Based on a mechanistic understanding of tamoxifen-induced … We cannot be certain of the mode of action of tamoxifen that …
Number of citations: 120 academic.oup.com
G Early Breast Cancer Trialists' … - Cochrane Database …, 1996 - cochranelibrary.com
… tamoxifen versus no adjuvant tamoxifen (control). Many of these trials allowed or encouraged the use of tamoxifen … of adjuvant tamoxifen versus no adjuvant tamoxifen involved 11,095 …
Number of citations: 154 www.cochranelibrary.com
VC Jordan - Current problems in cancer, 1992 - Elsevier
… large doses of tamoxifen promoting liver cancer in rats. These results are of particular concern if tamoxifen is to be used as a preventive in normal women. However, tamoxifen is acting …
Number of citations: 148 www.sciencedirect.com

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